molecular formula C19H30N2O2 B6427381 2-[4-(2-methylpropyl)phenyl]-N-[2-(morpholin-4-yl)ethyl]propanamide CAS No. 2549055-32-3

2-[4-(2-methylpropyl)phenyl]-N-[2-(morpholin-4-yl)ethyl]propanamide

Cat. No.: B6427381
CAS No.: 2549055-32-3
M. Wt: 318.5 g/mol
InChI Key: FKLNHULKLPRZCZ-UHFFFAOYSA-N
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Description

2-[4-(2-methylpropyl)phenyl]-N-[2-(morpholin-4-yl)ethyl]propanamide is an organic compound with a complex structure that includes a phenyl ring substituted with a 2-methylpropyl group and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-methylpropyl)phenyl]-N-[2-(morpholin-4-yl)ethyl]propanamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-isobutylbenzaldehyde and morpholine.

    Formation of Intermediate: The first step involves the reaction of 4-isobutylbenzaldehyde with an appropriate amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to form the corresponding amine.

    Amidation: The final step involves the reaction of the amine with a suitable acylating agent, such as propanoyl chloride, to form the desired amide product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the phenyl ring and the morpholine ring.

    Reduction: Reduction reactions can target the carbonyl group in the amide linkage.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution might involve reagents like sodium methoxide.

Major Products

    Oxidation: Oxidation of the phenyl ring can lead to the formation of phenolic derivatives.

    Reduction: Reduction of the amide group can yield the corresponding amine.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the substituents introduced.

Scientific Research Applications

2-[4-(2-methylpropyl)phenyl]-N-[2-(morpholin-4-yl)ethyl]propanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of pain and inflammation.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[4-(2-methylpropyl)phenyl]-N-[2-(morpholin-4-yl)ethyl]propanamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(2-methylpropyl)phenyl]propanamide: Lacks the morpholine ring, which may affect its biological activity.

    N-[2-(morpholin-4-yl)ethyl]propanamide: Lacks the phenyl ring, which may influence its chemical reactivity and applications.

Uniqueness

2-[4-(2-methylpropyl)phenyl]-N-[2-(morpholin-4-yl)ethyl]propanamide is unique due to the presence of both the phenyl ring and the morpholine ring, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[4-(2-methylpropyl)phenyl]-N-(2-morpholin-4-ylethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2/c1-15(2)14-17-4-6-18(7-5-17)16(3)19(22)20-8-9-21-10-12-23-13-11-21/h4-7,15-16H,8-14H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKLNHULKLPRZCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NCCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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